H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH
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Overview
Description
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH is a synthetic compound that belongs to the class of cysteine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH typically involves the protection of the cysteine thiol group, followed by the introduction of the beta,beta-dimethyl group. The p-methoxybenzyl (pmeobzl) group is then attached to the cysteine residue. Common reagents used in these reactions include protecting agents like tert-butoxycarbonyl (Boc) and deprotecting agents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for subsequent applications.
Chemical Reactions Analysis
Types of Reactions
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The p-methoxybenzyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the free thiol group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its role in protein folding and stability.
Industry: Used in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH involves its interaction with specific molecular targets. The beta,beta-dimethyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The p-methoxybenzyl group can enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-acetylcysteine: Known for its antioxidant properties.
S-methylcysteine: Studied for its role in metabolic pathways.
L-cysteine: A naturally occurring amino acid with various biological functions.
Uniqueness
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH is unique due to its specific structural modifications, which can impart distinct chemical and biological properties compared to other cysteine derivatives.
Properties
IUPAC Name |
(2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOPBNWZZMNQAD-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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